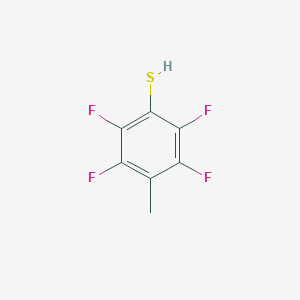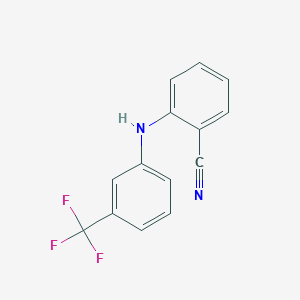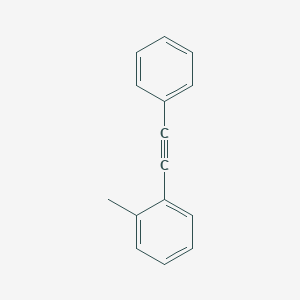
1-Methyl-2-(2-phenylethynyl)benzene
描述
1-Methyl-2-(2-phenylethynyl)benzene is a compound of interest within the field of organic chemistry due to its unique structure and potential applications in materials science and molecular electronics. Its structural components, including the phenylethynyl group, are pivotal in studying photophysical properties and the synthesis of complex molecular systems.
Synthesis Analysis
The synthesis of compounds related to 1-Methyl-2-(2-phenylethynyl)benzene, such as 1,4-bis(phenylethynyl)benzene derivatives, involves palladium-catalyzed cross-coupling reactions, typically Sonogashira reactions, which are efficient for forming carbon-carbon bonds between aryl halides and terminal alkynes (Fasina et al., 2004). These synthetic routes are critical for accessing a wide range of aromatic compounds with extended π-conjugation and potential liquid crystalline properties.
Molecular Structure Analysis
The molecular structure of related compounds like 1,4-bis(phenylethynyl)benzene and its derivatives has been extensively studied using X-ray crystallography. These studies reveal that the steric and electronic effects of substituents significantly influence the molecular conformation and packing in the solid state, affecting their physical and chemical properties (Clegg et al., 1993).
Chemical Reactions and Properties
1-Methyl-2-(2-phenylethynyl)benzene and its structural analogs undergo various chemical reactions, including photoredox-catalyzed cascade annulations, which are useful for synthesizing heterocyclic compounds such as benzothiophenes and benzoselenophenes (Jianxiang Yan et al., 2018). These reactions expand the utility of phenylethynyl benzene derivatives in organic synthesis.
Physical Properties Analysis
The physical properties, including liquid crystalline behavior and photophysical properties of 1-Methyl-2-(2-phenylethynyl)benzene derivatives, have been a subject of interest. These compounds exhibit organized phases and interesting photophysical characteristics due to their extended π-conjugated systems, influencing their potential applications in materials science (Lydon et al., 2008).
Chemical Properties Analysis
The chemical properties of 1-Methyl-2-(2-phenylethynyl)benzene derivatives, including their reactivity and interaction with various chemical agents, highlight their versatility in chemical synthesis and potential applications in developing new materials and chemical sensors. The study of these properties is crucial for understanding the fundamental aspects of their chemistry and for exploring new applications (Beeby et al., 2002).
科学研究应用
Photophysical Properties and Chromophore Aggregation : Levitus et al. (2001) investigated the photophysical properties of 1,4-bis(phenylethynyl)benzene. They found that planarization and chromophore aggregation in such compounds lead to significant shifts in emission spectra, which is crucial for understanding their behavior in poly(phenyleneethynylene)s (Levitus et al., 2001).
Liquid Crystalline Behavior : Lydon et al. (2008) explored the liquid crystalline behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. They found that these compounds demonstrate stable smectic and nematic phases at moderate temperatures, indicating potential applications in molecular electronics (Lydon et al., 2008).
Reversible Luminescent and Nonlinear Optical Switch : Nisic et al. (2015) reported on a highly efficient acido-triggered reversible luminescent and nonlinear optical switch based on certain benzene derivatives. Their findings highlight potential applications in optical switching and sensing technologies (Nisic et al., 2015).
Cascade Annulation in Organic Synthesis : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation of methyl(2-(phenylethynyl)phenyl)sulfanes with sulfonyl chlorides. This process provides a novel method for synthesizing benzothiophenes and benzoselenophenes, which are important in drug discovery and materials science (Yan et al., 2018).
Optical Non-Linearity for Electronic Applications : Kondo et al. (1995) synthesized phenylethynyl substituted benzenes and studied their third-order optical non-linearity. This property is significant for developing new materials for electronic and photonic devices (Kondo et al., 1995).
Photoreactivity in Molecular Electronics : Sudeep et al. (2006) examined the photochemical reactivity of phenyleneethynylene oligomers. They found that these compounds have a high potential for use in light energy harvesting and molecular electronics due to their ability to efficiently transfer charge and energy (Sudeep et al., 2006).
属性
IUPAC Name |
1-methyl-2-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTIFECUYDUJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294331 | |
| Record name | 1-Methyl-2-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(2-phenylethynyl)benzene | |
CAS RN |
14309-60-5 | |
| Record name | 1-Methyl-2-(2-phenylethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2-(2-phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



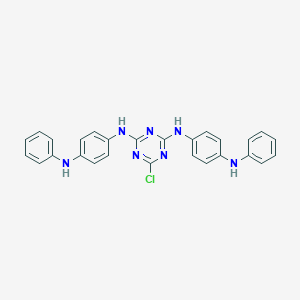
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
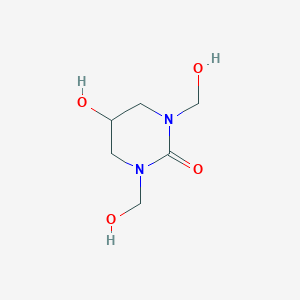
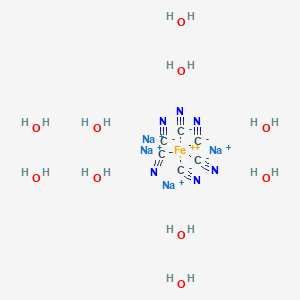
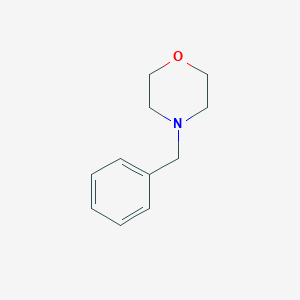
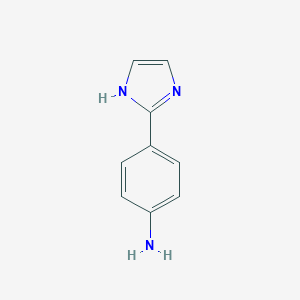
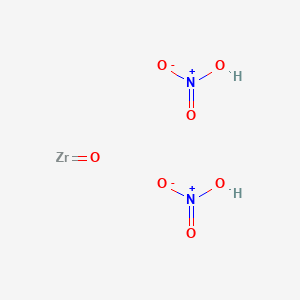

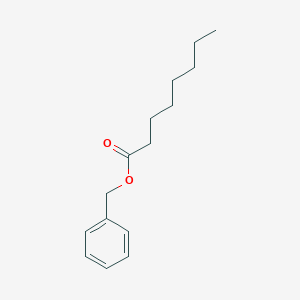
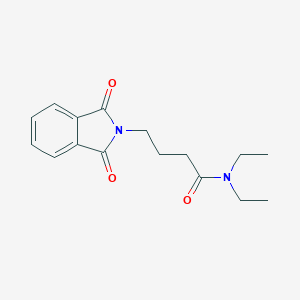

![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
